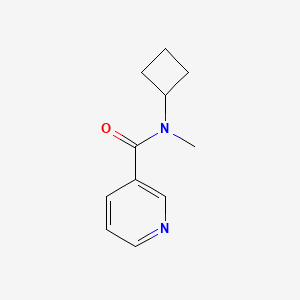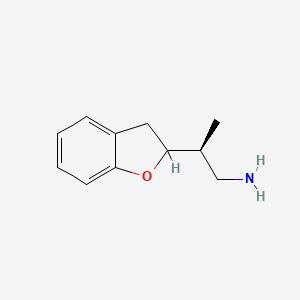
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine, also known as DBF or benzofuran, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBF is a chiral molecule that has a benzofuran ring attached to a propan-1-amine group. It is an important intermediate in the synthesis of various biologically active compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and GABA systems. (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize and can be easily modified to produce analogs with different pharmacological properties. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has been shown to have low toxicity in animal models, which makes it a safe compound to work with.
One limitation of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is that it is a chiral molecule, which means that it exists in two enantiomeric forms. This can make it difficult to study its pharmacological properties, as the two enantiomers may have different effects. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine. One area of interest is the development of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine and its effects on various neurotransmitter systems in the brain. Finally, the potential use of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's warrants further investigation.
Synthesis Methods
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine can be achieved through several methods. One of the most common methods is the reductive amination of 2,3-dihydrobenzofuran with propan-1-amine using a reducing agent such as sodium borohydride. Another method involves the condensation of 2,3-dihydrobenzofuran with acetaldehyde followed by reductive amination with ammonia.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has been extensively studied for its potential applications in various fields. Its unique structure and pharmacological properties make it a promising candidate for drug discovery and development. (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOTWVZXFLKECS-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)
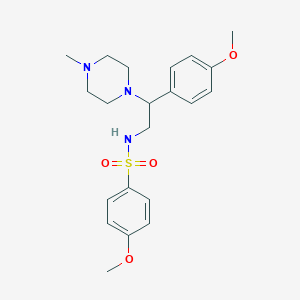
![4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2845469.png)
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)
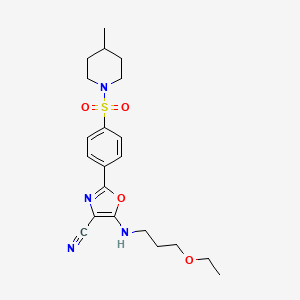
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2845473.png)

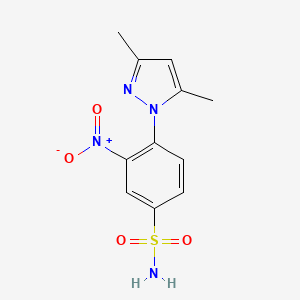
![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B2845482.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)

